molecular formula C6H11NO B2752858 [(1S,2S,5R)-3-azabicyclo[3.1.0]hexan-2-yl]methanol CAS No. 72448-31-8

[(1S,2S,5R)-3-azabicyclo[3.1.0]hexan-2-yl]methanol

Cat. No.: B2752858
CAS No.: 72448-31-8
M. Wt: 113.16
InChI Key: SFEYJTLKTWQWMB-HCWXCVPCSA-N
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Description

[(1S,2S,5R)-3-azabicyclo[3.1.0]hexan-2-yl]methanol is a bicyclic compound with a unique structure that includes a nitrogen atom within the ring system. This compound is of interest in various fields of chemistry and pharmacology due to its potential biological activities and its role as an intermediate in the synthesis of more complex molecules.

Mechanism of Action

Mode of Action

The mode of action of [(1S,2S,5R)-3-azabicyclo[31Based on its structure, it may interact with its targets through a variety of mechanisms, potentially including binding to active sites, allosteric modulation, or structural interference .

Pharmacokinetics

The pharmacokinetic properties of [(1S,2S,5R)-3-azabicyclo[31Therefore, its bioavailability and the impact of these properties on its biological activity are currently unknown .

Result of Action

The molecular and cellular effects of [(1S,2S,5R)-3-azabicyclo[31Based on its structure, it may have a variety of effects at the molecular and cellular level .

Action Environment

The influence of environmental factors on the action, efficacy, and stability of [(1S,2S,5R)-3-azabicyclo[31Factors such as pH, temperature, and the presence of other molecules could potentially affect its activity .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [(1S,2S,5R)-3-azabicyclo[3.1.0]hexan-2-yl]methanol typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of a suitable amine with a cyclopropane derivative, followed by reduction to yield the desired product. The reaction conditions often require careful control of temperature and pH to ensure the correct stereochemistry is achieved.

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of high-pressure reactors and continuous flow systems to optimize yield and purity. The use of catalysts and advanced purification techniques, such as chromatography, is also common to ensure the final product meets the required specifications.

Chemical Reactions Analysis

Types of Reactions

[(1S,2S,5R)-3-azabicyclo[3.1.0]hexan-2-yl]methanol can undergo various chemical reactions, including:

    Oxidation: This reaction can convert the alcohol group to a ketone or aldehyde.

    Reduction: The compound can be reduced to form different derivatives.

    Substitution: The hydroxyl group can be substituted with other functional groups using appropriate reagents.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.

    Substitution: Reagents like thionyl chloride (SOCl₂) or phosphorus tribromide (PBr₃) can be used to replace the hydroxyl group with a halogen.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield a ketone or aldehyde, while substitution can produce halogenated derivatives.

Scientific Research Applications

[(1S,2S,5R)-3-azabicyclo[3.1.0]hexan-2-yl]methanol has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and antiviral properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical agent, particularly in the development of new drugs.

    Industry: It is used in the production of fine chemicals and as a building block for various industrial applications.

Comparison with Similar Compounds

Similar Compounds

    Methyl (1S,2S,5R)-3-azabicyclo[3.1.0]hexane-2-carboxylate hydrochloride: This compound has a similar bicyclic structure but includes a carboxylate group instead of a hydroxyl group.

    (1S,2S,5R)-3-azabicyclo[3.1.0]hexane-2-carboxylic acid: Another related compound with a carboxylic acid group.

Uniqueness

[(1S,2S,5R)-3-azabicyclo[3.1.0]hexan-2-yl]methanol is unique due to its specific stereochemistry and the presence of a hydroxyl group, which allows for a wide range of chemical modifications and applications. Its structure provides a versatile platform for the development of new compounds with potential biological and industrial uses.

Properties

IUPAC Name

[(1S,2S,5R)-3-azabicyclo[3.1.0]hexan-2-yl]methanol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H11NO/c8-3-6-5-1-4(5)2-7-6/h4-8H,1-3H2/t4-,5-,6+/m0/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SFEYJTLKTWQWMB-HCWXCVPCSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2C1C(NC2)CO
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1[C@@H]2[C@H]1[C@H](NC2)CO
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H11NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

113.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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